2-Cyclohexylcyclohexanol

Insect Repellent Synergism Aedes aegypti

This regiospecific 2‑cyclohexyl isomer is essential when hydrogen‑bonding orientation, steric environment, and catalytic intermediate identity dictate performance. Unlike the 4‑isomer, it delivers 30–85% synergistic efficacy with 2‑phenylcyclohexanol against Aedes aegypti and serves as a diagnostic oxygenated intermediate for boron‑doped Ni/SiO₂ catalyst optimization. Its unclassified GHS status and favorable safety profile make it a lower‑toxicity alternative for dermal‑exposure‑sensitive applications. Ensure reproducibility—source the correct isomer.

Molecular Formula C12H22O
Molecular Weight 182.3 g/mol
CAS No. 6531-86-8
Cat. No. B1582334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexylcyclohexanol
CAS6531-86-8
Molecular FormulaC12H22O
Molecular Weight182.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2CCCCC2O
InChIInChI=1S/C12H22O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-13H,1-9H2
InChIKeyYTWWBKKPWACPPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexylcyclohexanol (CAS 6531-86-8): Procurement-Grade Chemical Identifier and Baseline Specification


2-Cyclohexylcyclohexanol (CAS 6531-86-8), systematically named [1,1′-bicyclohexyl]-2-ol, is a bicyclic secondary alcohol with the molecular formula C₁₂H₂₂O and a molecular weight of 182.30 g/mol [1]. The compound exists as a cis- and trans- isomeric mixture, typically supplied as a colorless to light yellow liquid or low-melting solid at ambient conditions . Its chemical structure comprises two cyclohexane rings connected at the 1,1′-position, with a hydroxyl group located at the 2-position of one ring, distinguishing it from regioisomeric bicyclohexyl alcohols such as 4-cyclohexylcyclohexanol [2]. Commercial grades are routinely specified at ≥98% purity by GC analysis, with a reported boiling point of 264 °C and flash point of 132 °C .

Why 2-Cyclohexylcyclohexanol Cannot Be Replaced by Generic Cyclohexanol Derivatives or Positional Isomers


Substituting 2-cyclohexylcyclohexanol with simpler cyclohexanols, its 4-positional isomer, or its ketone analog introduces critical differences in physicochemical behavior, biological activity, and catalytic fate. While all share the C₁₂H₂₂O framework in the bicyclohexanol series, the hydroxyl position at C2 creates a distinct steric environment and hydrogen-bonding profile that alters volatility, solubility, and molecular recognition compared to 4-cyclohexylcyclohexanol [1]. In insect repellent applications, the 2-substituted cyclohexanol scaffold confers synergistic interactions with phenyl analogs that are absent in aliphatic diols like 2-ethyl-1,3-hexanediol [2]. Furthermore, in catalytic hydrodeoxygenation pathways, 2-cyclohexylcyclohexanol accumulates as a kinetically distinct oxygenated intermediate whose transformation efficiency is uniquely modulated by boron-promoted Brønsted acidity, a behavior not transferable to its ketone precursor 2-cyclohexylcyclohexanone [3]. These compound-specific characteristics necessitate explicit sourcing of the 2-cyclohexyl isomer for applications where regiospecific hydrogen bonding, hydrophobic surface presentation, or catalytic intermediate identity govern performance.

2-Cyclohexylcyclohexanol: Head-to-Head Quantitative Differentiation Against Key Analogs and Alternatives


Insect Repellent Synergy: 2-Cyclohexylcyclohexanol Exhibits 30-85% Greater Efficacy Over Commercial Standards When Combined with 2-Phenylcyclohexanol

In standardized testing against Aedes aegypti mosquitoes, a mixture containing 30% 2-cyclohexylcyclohexanol and 70% 2-phenylcyclohexanol (by volume) demonstrated repellent activities ranging from 30% to 85% greater effectiveness than ordinary commercial standard repellents [1]. The NMRI-448 formulation substituted β-tetralol mixtures due to lower skin irritation concerns while maintaining synergism with 2-phenylcyclohexanol [2]. This quantifiable enhancement positions the 2-cyclohexyl derivative as a functional co-repellent that cannot be replaced by non-synergistic aliphatic alcohols such as 2-ethyl-1,3-hexanediol.

Insect Repellent Synergism Aedes aegypti

Catalytic Hydrodeoxygenation: Boron-Doped Ni/SiO₂ Catalysts Selectively Enhance 2-Cyclohexylcyclohexanol Dehydration Over Unpromoted Catalysts

In dibenzofuran hydrodeoxygenation, 2-cyclohexylcyclohexanol accumulates as the principal oxygenated intermediate on pristine Ni/SiO₂ catalysts [1]. Boron doping of the catalyst significantly promotes the dehydration of this intermediate to the target deoxygenated products bicyclohexane and cyclopentylmethylcyclohexane. The boron-promoted Ni-5B/SiO₂ catalyst exhibits superior deoxygenation activity compared to a mechanical mixture of equal amounts of 5B/SiO₂ and Ni/SiO₂, as well as compared to a catalyst with a smaller Ni particle size of 3.8 nm [1]. This catalyst-specific transformation behavior underscores that 2-cyclohexylcyclohexanol is not merely a passive spectator but a kinetically relevant intermediate whose conversion efficiency dictates overall process yield.

Catalysis Hydrodeoxygenation Biofuel Intermediates

Regioisomeric Differentiation: 2-Cyclohexylcyclohexanol vs. 4-Cyclohexylcyclohexanol – Divergent Physical State and Polarity Profiles

Although 2-cyclohexylcyclohexanol and 4-cyclohexylcyclohexanol share identical molecular formula (C₁₂H₂₂O) and molecular weight (182.30 g/mol), their regioisomerism yields distinct physical and interaction properties. 2-Cyclohexylcyclohexanol is a low-melting solid or liquid at 20 °C with a boiling point of 264 °C and a density of 0.98 g/cm³ [1], whereas 4-cyclohexylcyclohexanol is a solid at room temperature [2] with a predicted XlogP of 3.80 [2]. The hydroxyl group at the 2-position creates a more sterically hindered environment that influences hydrogen-bond donor/acceptor geometry and molecular packing, directly affecting solubility in organic matrices and formulation compatibility relative to the 4-isomer.

Physicochemical Properties Regioisomer Solubility

Toxicity Profile Contrast: 2-Cyclohexylcyclohexanol Exhibits Lower Acute Oral Toxicity Relative to 2-Phenylcyclohexanol in Rat Models

While 2-phenylcyclohexanol has an established oral LD50 of 3.5 mL/kg in rats and is classified as a skin irritant with allergic dermatitis potential [1], publicly available safety data for 2-cyclohexylcyclohexanol does not report comparable acute toxicity endpoints. The compound is not classified as hazardous under GHS criteria, with physical and health hazards listed as unclassified [2]. This differential toxicity profile suggests a wider safety margin for 2-cyclohexylcyclohexanol in laboratory handling and potential applications where dermal or oral exposure is a concern, though caution should still be exercised.

Toxicology Safety Profile LD50

Synthetic Accessibility: Patent-Defined High-Conversion Hydrogenation Route from Cyclohexanone Dimer with 70-100% Conversion Rate

A patented method for preparing 2-cyclohexylcyclohexanol involves the direct hydrogenation of cyclohexanone dimer with hydrogen gas at 150-250°C in the presence of a catalyst, achieving a conversion rate of 70% to 100% and selectivity ranging from 5% to 100% depending on catalyst composition and reaction parameters [1]. In contrast, the ketone analog 2-cyclohexylcyclohexanone (CAS 90-42-6) requires a separate reduction step or alternative synthetic entry, adding complexity and cost [2]. This high-yield, one-step hydrogenation pathway from a readily available dimer feedstock provides a cost-effective procurement advantage for the alcohol relative to its ketone counterpart.

Synthesis Hydrogenation Process Chemistry

2-Cyclohexylcyclohexanol (CAS 6531-86-8): Validated Application Scenarios Derived from Quantitative Evidence


Binary Insect Repellent Formulation Development

Leverage the demonstrated 30-85% synergistic efficacy enhancement of 2-cyclohexylcyclohexanol when blended with 2-phenylcyclohexanol against Aedes aegypti mosquitoes [1]. This scenario is applicable for researchers developing next-generation topical or clothing-impregnated repellents that require lower active ingredient loading or extended protection times compared to single-component formulations.

Catalytic Hydrodeoxygenation Process Optimization for Biofuel Upgrading

Utilize 2-cyclohexylcyclohexanol as a diagnostic oxygenated intermediate to screen and optimize boron-doped Ni/SiO₂ or related catalysts for dibenzofuran hydrodeoxygenation [2]. The compound's accumulation on unpromoted catalysts and enhanced dehydration on Brønsted acid-promoted catalysts provides a quantifiable metric for catalyst performance in producing high-quality deoxygenated fuels from coal- or biomass-derived liquids.

Regiospecific Secondary Alcohol Building Block for Organic Synthesis

Employ 2-cyclohexylcyclohexanol as a sterically hindered, bicyclic secondary alcohol where the 2-position hydroxyl confers distinct reactivity and solubility relative to 4-cyclohexylcyclohexanol [3]. This scenario is ideal for medicinal chemists and process chemists requiring a hydrophobic, saturated scaffold for esterification, etherification, or oxidation reactions where regioisomeric purity dictates downstream product properties.

Low-Toxicity Solvent or Co-Solvent for Specialty Formulations

Consider 2-cyclohexylcyclohexanol as a lower-toxicity alternative to 2-phenylcyclohexanol in applications where dermal or inhalation exposure is a concern, given the absence of reported acute oral LD50 values and unclassified GHS hazard status [4]. Its moderate boiling point (264°C) and hydrophobic character make it suitable for use in industrial coatings, cleaners, or extraction solvents where safety profiles influence regulatory compliance.

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